7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid
CAS No.: 951889-74-0
Cat. No.: VC7817363
Molecular Formula: C14H17ClO4
Molecular Weight: 284.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951889-74-0 |
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Molecular Formula | C14H17ClO4 |
Molecular Weight | 284.73 g/mol |
IUPAC Name | 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoic acid |
Standard InChI | InChI=1S/C14H17ClO4/c1-19-13-9-10(15)7-8-11(13)12(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) |
Standard InChI Key | ORKJHSSYHABYGI-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)Cl)C(=O)CCCCCC(=O)O |
Canonical SMILES | COC1=C(C=CC(=C1)Cl)C(=O)CCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₁₇ClO₄, with a molecular weight of 284.74 g/mol . Key structural elements include:
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A heptanoic acid backbone ()
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A ketone group at the seventh carbon ()
Synthesis and Production
Synthetic Routes
The synthesis of 7-(4-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid likely involves multi-step reactions:
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Friedel-Crafts Acylation: Introduction of the ketone group via reaction of heptanedioyl chloride with 4-chloro-2-methoxybenzene.
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Hydrolysis: Conversion of intermediate esters (e.g., ethyl or methyl esters) to the carboxylic acid using acidic or basic conditions .
A representative pathway is summarized below:
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to enhance yield and purity, as seen in analogous ester production. Key challenges include controlling regioselectivity during acylation and minimizing side reactions .
Physical and Chemical Properties
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 284.74 g/mol | |
Density | Not reported | – |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
LogP (Partition Coefficient) | Estimated: 2.8–3.5 |
Reactivity and Stability
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Carboxylic Acid Group: Participates in esterification, amidation, and salt formation .
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Ketone Group: Susceptible to nucleophilic addition (e.g., Grignard reagents) .
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Aromatic Ring: Electrophilic substitution is hindered by the electron-withdrawing chloro and methoxy groups .
Applications and Biological Activity
Industrial Applications
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